![molecular formula C11H10Cl2N2O3S B345920 1H-Pyrazole, 1-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]- CAS No. 1015846-37-3](/img/structure/B345920.png)
1H-Pyrazole, 1-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dichloro-4-ethoxybenzenesulfonyl)-1H-pyrazole is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a 2,5-dichloro-4-ethoxybenzenesulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole, 1-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]- typically involves the reaction of 2,5-dichloro-4-ethoxybenzenesulfonyl chloride with pyrazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Anhydrous dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,5-Dichloro-4-ethoxybenzenesulfonyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding sulfinyl or sulfhydryl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfone derivatives
Reduction: Sulfinyl or sulfhydryl derivatives
Substitution: Various substituted pyrazole derivatives
Aplicaciones Científicas De Investigación
1-(2,5-Dichloro-4-ethoxybenzenesulfonyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole, 1-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes involved in various cellular functions.
Comparación Con Compuestos Similares
1-(2,5-Dichloro-4-ethoxybenzenesulfonyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-(2,5-Dichlorobenzenesulfonyl)-1H-pyrazole: Lacks the ethoxy group, which may affect its reactivity and biological activity.
1-(4-Ethoxybenzenesulfonyl)-1H-pyrazole: Lacks the dichloro substitution, which may influence its chemical properties and applications.
1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-1H-pyrazole:
The uniqueness of 1H-Pyrazole, 1-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
1015846-37-3 |
|---|---|
Fórmula molecular |
C11H10Cl2N2O3S |
Peso molecular |
321.2g/mol |
Nombre IUPAC |
1-(2,5-dichloro-4-ethoxyphenyl)sulfonylpyrazole |
InChI |
InChI=1S/C11H10Cl2N2O3S/c1-2-18-10-6-9(13)11(7-8(10)12)19(16,17)15-5-3-4-14-15/h3-7H,2H2,1H3 |
Clave InChI |
BVNFZLXKDSACRZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2C=CC=N2)Cl |
SMILES canónico |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2C=CC=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


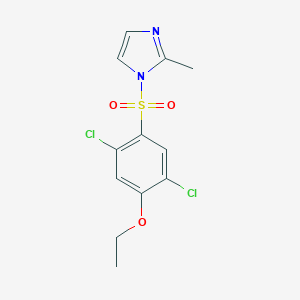
amine](/img/structure/B345842.png)
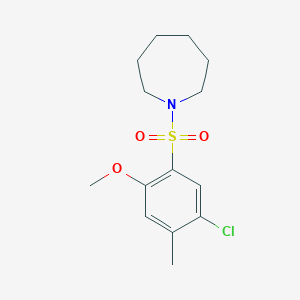
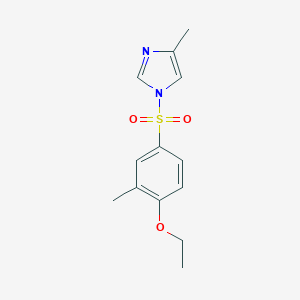
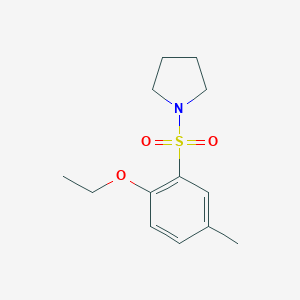
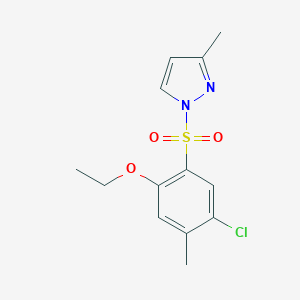
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B345856.png)
![4-Chloro-1-ethoxy-2-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B345860.png)
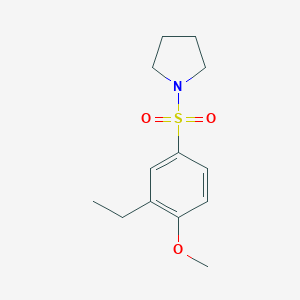

amine](/img/structure/B345868.png)
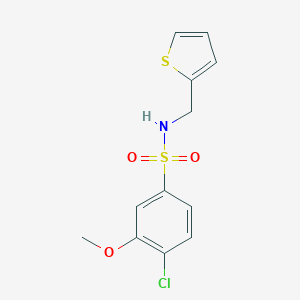
![4-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B345870.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B345871.png)
